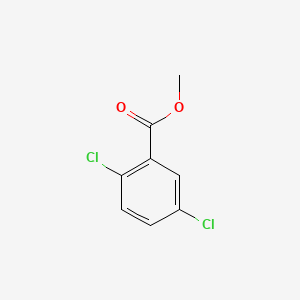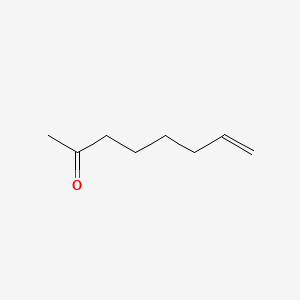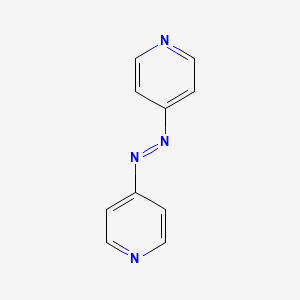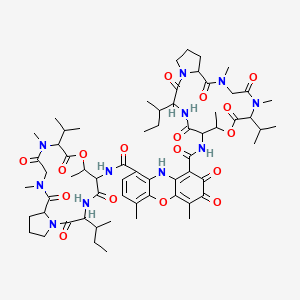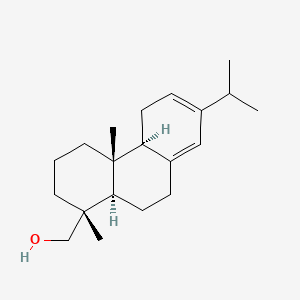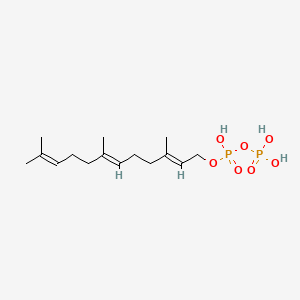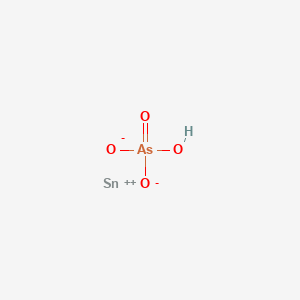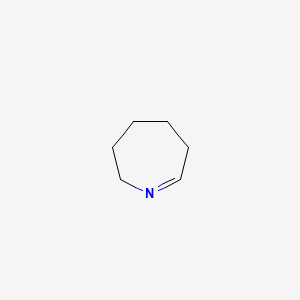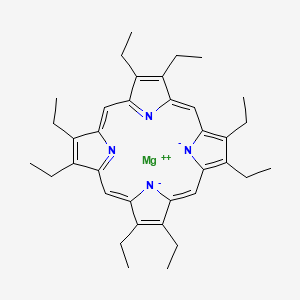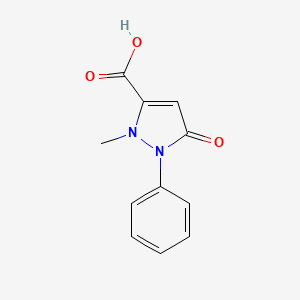
3-Carboxyantipyrine
説明
3-Carboxyantipyrine is a derivative of Antipyrine . Antipyrine is an antipyretic agent used for the symptomatic treatment of acute otitis media, most commonly in combination with benzocaine . It is often used in testing the effects of other drugs or diseases on drug-metabolizing enzymes in the liver .
科学的研究の応用
1. Development of Monomeric (Amino)(Carboxy) Radicals
A study by Mahoney et al. (2015) describes the synthesis of monomeric (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes. These compounds, including variants with 3-carboxyantipyrine structures, showed varying degrees of air stability. This research provides insights into the properties of these radicals, which could have implications in chemical synthesis and materials science (Mahoney et al., 2015).
2. Analyzing the Effects on DNA Interactions and Antimicrobial Activity
A study conducted by Abu-Youssef et al. (2010) explored the synthesis and biological activity of silver(I) complexes with 2-amino-3-methylpyridine and pyridine-2-carboxaldoxime. This research highlights the potential antimicrobial activity and DNA interaction capabilities of these complexes, which includes structures related to this compound (Abu-Youssef et al., 2010).
3. Synthesis and Photochemical Properties of Amphiphilic Carboxyl Phthalocyanine Oligomers
Zhao et al. (2009) reported on the synthesis and photochemical properties of novel amphiphilic carboxyl polymeric phthalocyanines. These compounds, which involve structures akin to this compound, demonstrate significant potential in applications like photodynamic therapy, photocatalysis, and photodynamic diagnoses (Zhao et al., 2009).
4. Synthesis and Characterization of Lanthanide Complexes
Research by Ramya et al. (2012) involved the design and characterization of lanthanide complexes using aromatic carboxylate ligands related to this compound. The study revealed how these complexes could be used in applications such as luminescence and energy transfer in mixed lanthanide systems, which is significant for materials science and photonic applications (Ramya et al., 2012).
特性
IUPAC Name |
2-methyl-5-oxo-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-12-9(11(15)16)7-10(14)13(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHMJESJURQMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194335 | |
| Record name | 3-Carboxyantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41405-77-0 | |
| Record name | 3-Carboxyantipyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041405770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxyantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-carboxyantipyrine in antipyrine metabolism?
A1: this compound is a minor metabolite of antipyrine, formed through a sequential metabolic pathway. Antipyrine is first metabolized to 3-hydroxymethylantipyrine, which is then further oxidized to this compound. [, , , ] This pathway represents one of the three main routes of antipyrine metabolism.
Q2: How do different drug treatments affect the formation of this compound?
A2: Studies have shown that treatment with certain drugs can alter the formation of this compound. For instance, phenobarbital treatment increased the amount of this compound excreted in the urine, while 3-methylcholanthrene treatment decreased its excretion. [] These findings suggest that different cytochrome P-450 enzymes, which are influenced by these treatments, play a role in the formation of this metabolite.
Q3: Does the genetically controlled deficiency in debrisoquine hydroxylation influence this compound formation?
A3: Research suggests that the genetically controlled deficiency in debrisoquine hydroxylation does not significantly impact the formation of this compound. [] This observation implies that different enzymes are likely involved in the metabolism of debrisoquine and antipyrine, and that the enzyme responsible for debrisoquine hydroxylation might not be primarily involved in the formation of this compound.
Q4: Is the metabolite profile of antipyrine, including this compound, affected by malnutrition?
A4: Studies investigating the impact of malnutrition on antipyrine metabolism revealed that while malnutrition can decrease the overall rate of antipyrine metabolism, it does not appear to differentially affect the formation of its various metabolites, including this compound. [] This finding suggests that malnutrition might have a general effect on the enzyme systems responsible for antipyrine metabolism, rather than specifically targeting individual pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



